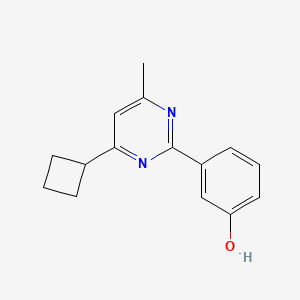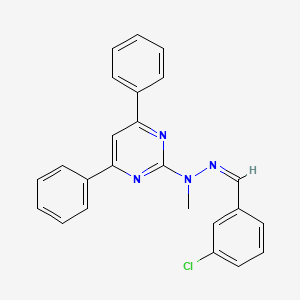
N-cycloheptyl-N'-(3-methylphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cycloheptyl-N'-(3-methylphenyl)urea, also known as CHMU, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用机制
The exact mechanism of action of N-cycloheptyl-N'-(3-methylphenyl)urea is not fully understood, but it is believed to exert its effects by modulating the activity of certain enzymes and receptors in the body. In particular, this compound has been shown to interact with the GABA-A receptor, which plays a key role in the regulation of neuronal activity. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on the specific application. In medicinal chemistry, this compound has been shown to exhibit anticonvulsant and antinociceptive effects in animal models. It has also been shown to have anti-inflammatory properties, which may be beneficial for the treatment of various inflammatory conditions.
In agriculture, this compound has been shown to have potent insecticidal and fungicidal properties, which can protect crops from pests and diseases. It has also been shown to enhance plant growth and increase crop yields.
实验室实验的优点和局限性
One of the main advantages of N-cycloheptyl-N'-(3-methylphenyl)urea is its versatility, as it can be used for a range of applications in different fields. It is also relatively easy to synthesize and purify, making it accessible to researchers. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain applications. It is also important to note that the effects of this compound may vary depending on the specific application and experimental conditions.
未来方向
There are several potential future directions for research on N-cycloheptyl-N'-(3-methylphenyl)urea. In medicinal chemistry, further studies are needed to fully understand the mechanism of action of this compound and to explore its potential therapeutic applications in various diseases. In agriculture, research could focus on optimizing the use of this compound as a pesticide and plant growth enhancer. In material science, this compound could be further investigated for its potential applications in the synthesis of new materials and as a corrosion inhibitor. Overall, this compound is a promising compound with a wide range of potential applications, and further research is needed to fully explore its potential.
合成方法
The synthesis of N-cycloheptyl-N'-(3-methylphenyl)urea involves the reaction of cycloheptylamine and 3-methylphenyl isocyanate in anhydrous toluene. The reaction is usually carried out under reflux conditions, and the resulting product is purified using column chromatography. The yield of this compound is typically around 60-70%, and the compound can be obtained in a white crystalline form.
科学研究应用
N-cycloheptyl-N'-(3-methylphenyl)urea has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, this compound has been shown to exhibit anticonvulsant, antinociceptive, and anti-inflammatory properties. It has also been investigated as a potential therapeutic agent for the treatment of Alzheimer's disease and cancer.
In agriculture, this compound has been studied for its ability to enhance plant growth and protect crops from various pests and diseases. It has been shown to have potent insecticidal and fungicidal properties, making it a promising candidate for the development of new pesticides.
In material science, this compound has been investigated for its potential applications as a corrosion inhibitor and as a component in the synthesis of new materials, such as metal-organic frameworks.
属性
IUPAC Name |
1-cycloheptyl-3-(3-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-12-7-6-10-14(11-12)17-15(18)16-13-8-4-2-3-5-9-13/h6-7,10-11,13H,2-5,8-9H2,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTUSJUZQHKLKGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,3-dimethylphenyl)-N'-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5365140.png)

![1-(1,3-benzodioxol-5-yl)-5-[(2-fluorobenzyl)thio]-1H-tetrazole](/img/structure/B5365156.png)

![4-ethyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide](/img/structure/B5365174.png)
![1-{[2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-3-carbonitrile](/img/structure/B5365187.png)
![5-[4-(allyloxy)benzylidene]-3-(1,1-dioxidotetrahydro-3-thienyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5365194.png)
![N-[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5365195.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5365202.png)
![2-[(4-chlorophenyl)hydrazono]-2-[(4-methylphenyl)sulfonyl]acetohydrazide](/img/structure/B5365207.png)
![4-hydroxy-4,5,5-trimethyl-3-{2-[2-methyl-7-(trifluoromethyl)-1H-indol-3-yl]ethyl}-1,3-oxazolidin-2-one](/img/structure/B5365210.png)
![(4R)-N,N-diethyl-4-(4-{[methyl(1-pyrrolidinylcarbonyl)amino]methyl}-1H-1,2,3-triazol-1-yl)-L-prolinamide hydrochloride](/img/structure/B5365225.png)
![4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-N-phenyl-1-piperazinecarboxamide](/img/structure/B5365231.png)
![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-[1-(methoxymethyl)cyclopropyl]-N-methylacetamide](/img/structure/B5365235.png)